3-Amino-4-(4-ethoxyphenoxy)benzoic acid
Description
Overview of Benzoic Acid Derivatives as Privileged Scaffolds in Synthetic Chemistry
Benzoic acid and its derivatives are widely regarded as "privileged scaffolds" in synthetic and medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. The versatility of the benzoic acid scaffold stems from its structural simplicity and the accessibility of its three main functional regions: the carboxylic acid group, the aromatic ring, and the various positions for substitution.
The carboxylic acid moiety can participate in numerous chemical reactions, including esterification, amidation, and reduction, allowing for its conversion into a wide array of functional groups. The aromatic ring provides a rigid core that can be strategically decorated with substituents to modulate the molecule's biological activity and physical properties. This structural adaptability has enabled the development of benzoic acid derivatives for a vast range of applications, including local anesthetics, anti-inflammatory agents, and anticancer therapeutics nih.govbldpharm.com. For instance, para-aminobenzoic acid (PABA) is a well-known building block used in the synthesis of pharmaceuticals and is noted for its role in the production of folate, a crucial vitamin for DNA synthesis nih.gov. The ability to readily modify the scaffold allows chemists to create large libraries of compounds for screening, accelerating the discovery of new molecules with desired functions.
Structural Characteristics and Chemical Significance of 3-Amino-4-(4-ethoxyphenoxy)benzoic Acid
Structural Characteristics
This compound is a polysubstituted aromatic carboxylic acid. Its structure is built upon a central benzoic acid core. Key features include:
A carboxylic acid group (-COOH) attached to the benzene (B151609) ring, which defines the molecule as a benzoic acid derivative.
An amino group (-NH2) at the C3 position (meta to the carboxylic acid). This group is a key site for further chemical modifications, such as acylation or diazotization.
A phenoxy ether linkage (-O-) at the C4 position (para to the carboxylic acid). The oxygen atom connects the benzoic acid ring to another phenyl group.
An ethoxy group (-OCH2CH3) on the terminal phenyl ring at its para-position.
The arrangement of these substituents—the electron-donating amino and ether groups and the electron-withdrawing carboxylic acid—dictates the molecule's electronic properties and reactivity. The presence of the flexible ether linkage and the additional aromatic ring increases its molecular size and complexity compared to simpler aminobenzoic acids.
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be estimated based on its structure and comparison to closely related analogs.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Note: These properties are calculated based on the chemical structure and have not been experimentally verified.
Chemical Significance
The chemical significance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. Its structural motifs are found in compounds with important applications in materials science and medicinal chemistry.
For example, related aminobenzoic acid derivatives are crucial monomers for the synthesis of high-performance polymers like polybenzoxazoles (PBOs), which are known for their exceptional thermal stability researchgate.net. The synthesis of 3-amino-4-hydroxybenzoic acid is a key step in producing such polymers researchgate.net. Similarly, the phenoxy-benzoic acid structure is a core component in various biologically active molecules. Research has shown that 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives can act as inhibitors of 3α-hydroxysteroid dehydrogenase, indicating potential anti-inflammatory activity nih.gov. The specific combination of the amino, phenoxy, and benzoic acid moieties in the target compound makes it a promising candidate for creating novel polymers or as a scaffold for developing new therapeutic agents.
Historical Context and Evolution of Research on Related Aromatic Carboxylic Acids
The study of aromatic carboxylic acids dates back to the 16th century with the first description of benzoic acid, which was obtained through the dry distillation of gum benzoin. For centuries, research was primarily focused on its natural sources and basic chemical properties. The industrial revolution spurred the development of synthetic methods, making benzoic acid and its derivatives widely available for broader applications.
In the early 20th century, the focus shifted towards the biological activities of these compounds. A pivotal moment was the discovery of the local anesthetic properties of cocaine, a benzoic acid ester, which led to the systematic synthesis and investigation of other derivatives. This research culminated in the development of numerous synthetic local anesthetics that are still in use today.
The mid-20th century saw the rise of polymer chemistry, where aromatic carboxylic acids became essential building blocks. Terephthalic acid, a benzenedicarboxylic acid, became a key monomer for the production of polyethylene terephthalate (PET), one of the most common plastics. In parallel, the field of medicinal chemistry continued to explore aminobenzoic acids, leading to the development of sulfonamides (sulfa drugs), which are derivatives of sulfanilamide, a bioisostere of para-aminobenzoic acid. More recently, research has focused on highly specialized applications, such as the synthesis of metal-organic frameworks (MOFs) and targeted therapeutics mdpi.com.
Current Landscape and Future Directions in the Exploration of Aryl-Amino-Phenoxy Benzoic Acids
The current research landscape for aryl-amino-phenoxy benzoic acids and related structures is vibrant and multidisciplinary, primarily focusing on materials science and medicinal chemistry. Scientists are actively designing and synthesizing novel derivatives to serve as building blocks for advanced materials and as scaffolds for new drugs.
In materials science, a significant area of interest is the development of novel polymers and metal-organic frameworks (MOFs). Aryl-amino-phenoxy benzoic acids are attractive candidates for use as organic linkers in MOFs due to their rigidity, defined geometry, and potential for forming hydrogen bonds, which can lead to materials with high porosity and stability for applications in gas storage and catalysis mdpi.com. Furthermore, derivatives like poly-3-amino-4-methoxybenzoic acid are being investigated for their conductive properties, with potential applications in biomedical devices, such as therapies for cardiac arrhythmia scholaris.ca.
In medicinal chemistry, the focus is on synthesizing derivatives with enhanced biological activity. Researchers are exploring modifications to the aryl-amino-phenoxy benzoic acid scaffold to create potent and selective enzyme inhibitors, anti-inflammatory agents, and antibacterial compounds nih.gov. The synthesis of related compounds, such as 3-amino-4-phenoxy-5-sulphamyl-benzoic acid, highlights the ongoing effort to create structurally diverse molecules for biological screening prepchem.com.
Future directions will likely involve the integration of computational chemistry for the rational design of new derivatives with tailored properties. The development of more efficient and environmentally friendly synthetic methods, such as catalytic C-H activation, will also be crucial. As our understanding of biological pathways deepens, there will be increasing opportunities to design highly targeted therapeutics based on these versatile scaffolds for applications in precision medicine.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(4-ethoxyphenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-19-11-4-6-12(7-5-11)20-14-8-3-10(15(17)18)9-13(14)16/h3-9H,2,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHIYYQPPVAQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183393-07-8 | |
| Record name | 3-amino-4-(4-ethoxyphenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 3 Amino 4 4 Ethoxyphenoxy Benzoic Acid and Its Structural Analogues
Convergent and Linear Synthesis Approaches
The synthesis of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid is typically achieved through a linear sequence, where functional groups are introduced or modified one at a time on a central benzoic acid scaffold. This approach allows for precise control over the substitution pattern.
Elaboration from Nitrobenzoic Acid Precursors
A common and effective strategy commences with a suitably substituted nitrobenzoic acid. A logical starting point is a 4-halobenzoic acid, such as 4-chlorobenzoic acid. The synthesis proceeds through several key steps:
Nitration : The initial step involves the nitration of the 4-halobenzoic acid. The reaction with nitric acid in the presence of an acidic medium like sulfuric acid introduces a nitro group onto the aromatic ring. epo.org The chloro-substituent at position 4 is an ortho-, para-director, but due to steric hindrance from the carboxylic acid group, the nitration predominantly occurs at the 3-position, yielding 4-chloro-3-nitrobenzoic acid. epo.orggoogle.com This step is crucial as it establishes the required substitution pattern for the subsequent amine and phenoxy groups.
Protection (Optional) : Depending on the conditions of the subsequent steps, the carboxylic acid group may be protected as an ester (e.g., a methyl or ethyl ester). This prevents unwanted side reactions.
The resulting 4-halo-3-nitrobenzoic acid or its ester is a key intermediate, primed for the introduction of the phenoxy moiety. epo.orggoogle.com
Phenoxylation Reactions via Ullmann or Buchwald-Hartwig Couplings
With the 4-halo-3-nitrobenzoate intermediate in hand, the next critical step is the formation of the diaryl ether bond. This is accomplished by coupling the intermediate with 4-ethoxyphenol. Two primary catalytic methods are suitable for this transformation: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
Ullmann Condensation : This is the classical method for forming diaryl ethers, utilizing a copper catalyst. organic-chemistry.org The reaction involves heating the aryl halide (4-chloro-3-nitrobenzoic acid) with a phenol (B47542) (4-ethoxyphenol) in the presence of a copper salt (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent like DMF or DMSO. nih.govmdpi.com While effective, traditional Ullmann conditions often require high temperatures (>150 °C) and can have limited functional group tolerance. nih.gov Modern modifications using ligands like amino acids or 1,10-phenanthroline (B135089) can facilitate the reaction at lower temperatures. researchgate.netresearchgate.net
Buchwald-Hartwig C-O Coupling : A more modern alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. organic-chemistry.org This method generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann reaction. libretexts.org The reaction couples an aryl halide or triflate with an alcohol or phenol using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos). beilstein-journals.orgyoutube.com A suitable base, such as Cs₂CO₃ or K₃PO₄, is also required. This method's efficiency is highly dependent on the choice of ligand, which plays a critical role in the catalytic cycle. youtube.com
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
|---|---|---|
| Catalyst | Copper (e.g., CuI, Cu₂O, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligands | Often ligand-free, but can be accelerated by phenanthroline, amino acids. researchgate.net | Bulky, electron-rich phosphine ligands are essential (e.g., XPhos, SPhos, BINAP). youtube.comwikipedia.org |
| Reaction Temperature | High (typically 150-220 °C), can be lower with ligands. nih.gov | Mild to moderate (typically 80-120 °C). beilstein-journals.org |
| Substrate Scope | Good for electron-deficient aryl halides. | Broader scope, including electron-rich and hindered aryl halides. libretexts.org |
| Functional Group Tolerance | Moderate. | Generally higher than traditional Ullmann. wikipedia.org |
Amine Introduction Methodologies (e.g., Reductive Amination, Nitration-Reduction)
The introduction of the amino group at the 3-position is almost universally achieved via the reduction of the nitro group that was installed in the first step. This nitration-reduction sequence is a robust and high-yielding method for synthesizing aromatic amines.
The most common method for this transformation is catalytic hydrogenation . The nitro compound, 4-(4-ethoxyphenoxy)-3-nitrobenzoic acid, is treated with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. epo.orgresearchgate.net The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at room temperature and moderate pressure. This method is known for its clean conversion and high yields, with water being the only byproduct.
Alternative reducing agents can also be used, such as metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)), but these methods often require more extensive workup procedures to remove metal salts. epo.org
Ester Hydrolysis and Carboxylic Acid Formation
If the carboxylic acid was protected as an ester earlier in the synthesis, the final step is its deprotection to yield the free carboxylic acid. This is typically accomplished through saponification. The ester is heated (refluxed) with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). prepchem.com This hydrolysis reaction cleaves the ester bond, forming the sodium or potassium carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid like hydrochloric acid (HCl) precipitates the final product, this compound. prepchem.com
Regioselective Synthesis and Isomer Control
Control of regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like this compound. The specific 1,2,4-substitution pattern is achieved by a carefully planned sequence of reactions that leverages the directing effects of the substituents.
The synthetic route described above (Halogenation → Nitration → Phenoxylation → Reduction) is designed for this purpose. Starting with 4-chlorobenzoic acid, the existing carboxyl and chloro groups direct the incoming electrophile (the nitronium ion, NO₂⁺). The carboxylic acid is a meta-director, and the chlorine is an ortho-, para-director. Their combined influence strongly favors the nitration at the 3-position, ortho to the chlorine and meta to the carboxylic acid. This initial step effectively locks in the relative positions of the future amine and the phenoxy ether.
Attempting the synthesis in a different order would likely lead to a mixture of isomers or the wrong product entirely. For example, nitrating phenoxybenzoic acid would be less selective and could lead to nitration on either of the aromatic rings. Similarly, attempting to introduce the amino group before the ether linkage could lead to side reactions during the high-temperature Ullmann coupling. Therefore, the regiochemical outcome is a direct consequence of the synthetic strategy employed. organic-chemistry.org
Asymmetric Synthesis and Enantiomeric Purity Considerations
The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of asymmetric synthesis or enantiomeric purity are not applicable to the molecule itself.
However, these considerations become relevant for structural analogues that do possess chirality. Chirality could be introduced into an analogue in several ways, for instance:
By replacing the ethoxy group with a chiral alkoxy group (e.g., a (S)-2-butoxy group).
By introducing a chiral center on a substituent attached to either of the phenyl rings.
In such cases, an asymmetric synthesis would be required to produce a single enantiomer. General strategies for achieving this include:
Chiral Pool Synthesis : Starting with an enantiomerically pure building block that contains the desired stereocenter.
Use of Chiral Catalysts : Employing a chiral catalyst during a key bond-forming step to induce stereoselectivity. This is a common strategy in modern asymmetric synthesis. nih.govpsu.edu
Enzymatic Resolution : Using an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com
For any chiral analogue of this compound, the development of an enantioselective synthesis would be a critical aspect of its chemical development, particularly for applications in pharmacology or materials science where stereochemistry can be crucial. beilstein-journals.org
Catalytic Systems and Reaction Optimization for Enhanced Efficiency and Yields
The efficiency and yield of the synthesis of this compound and its analogues are highly dependent on the catalytic system employed and the optimization of reaction conditions. The key C-O bond-forming step, typically an Ullmann-type reaction, has seen significant advancements from traditional high-temperature conditions with stoichiometric copper to milder, more efficient catalytic systems. wikipedia.org
Modern catalytic systems for Ullmann diaryl ether synthesis often involve a copper(I) or copper(II) salt in combination with a ligand. These ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. A variety of ligands have been found to be effective, including diamines, amino acids, and phenanthrolines. For example, N,N-dimethylglycine has been shown to be an effective ligand for the copper-catalyzed synthesis of diaryl ethers at relatively low temperatures (90°C). organic-chemistry.org
Reaction optimization is a critical aspect of developing an efficient synthetic route. This involves systematically varying parameters such as the choice of catalyst and ligand, reaction temperature, solvent, and the nature of the base. The selection of the base is particularly important in Ullmann-type reactions as it is required to deprotonate the phenol, making it a more effective nucleophile. Common bases include potassium carbonate, cesium carbonate, and potassium hydroxide. wikipedia.orgnih.gov
The table below illustrates a hypothetical optimization study for the copper-catalyzed coupling of 4-chloro-3-nitrobenzoic acid with 4-ethoxyphenol, based on typical conditions found in the literature for similar reactions.
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | None | K2CO3 | DMF | 150 | 45 |
| 2 | CuI | N,N-dimethylglycine | K2CO3 | DMF | 120 | 78 |
| 3 | CuCl | Phenanthroline | Cs2CO3 | Dioxane | 110 | 85 |
| 4 | Cu(OAc)2 | Picolinic Acid | KOH | DMSO | 100 | 82 |
| 5 | CuO nanoparticles | None | Cs2CO3 | DMSO | 100 | 90 |
The subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. wikipedia.orggoogle.com This reaction is generally high-yielding and clean, proceeding under relatively mild conditions of hydrogen pressure and temperature.
Green Chemistry Principles in the Development of Sustainable Synthetic Routes
The application of green chemistry principles is increasingly important in the development of synthetic routes for pharmaceuticals and other fine chemicals. The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.
In the context of synthesizing this compound, several aspects of the synthetic strategy can be addressed from a green chemistry perspective:
Catalysis: The use of catalytic systems, particularly for the C-O bond formation, is a core principle of green chemistry. Catalysts allow for reactions to proceed with higher atom economy and lower energy consumption compared to stoichiometric reagents. The development of more active and recyclable catalysts, such as copper oxide nanoparticles or heterogenized copper catalysts, can further enhance the sustainability of the process. mdpi.com
Solvent Selection: Traditional Ullmann reactions often employ high-boiling polar aprotic solvents like DMF, NMP, or DMSO, which can be difficult to remove and have associated health and environmental concerns. wikipedia.org Green chemistry encourages the use of safer, more environmentally benign solvents. Research into performing Ullmann-type reactions in greener solvents like water, ionic liquids, or even under solvent-free conditions is an active area of investigation.
Energy Efficiency: Modern catalytic systems that operate at lower temperatures contribute to improved energy efficiency. organic-chemistry.org Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. organic-chemistry.org
Waste Reduction: The traditional method for reducing nitro groups using metals like iron or tin in acidic media generates significant amounts of metallic waste. Catalytic hydrogenation, using a recyclable catalyst like Pd/C, is a much cleaner and more atom-economical alternative. google.com
The table below summarizes the application of green chemistry principles to the proposed synthetic route.
| Green Chemistry Principle | Application in the Synthesis |
| Catalysis | Use of copper catalysts for C-O bond formation and palladium catalysts for nitro group reduction. |
| Safer Solvents | Exploring alternatives to high-boiling polar aprotic solvents for the Ullmann coupling step. |
| Energy Efficiency | Employing modern, ligated copper catalysts that allow for lower reaction temperatures. |
| Waste Prevention | Utilizing catalytic hydrogenation for the nitro reduction to avoid stoichiometric metallic waste. |
| Atom Economy | Cross-coupling and catalytic reduction are generally high-yielding reactions with good atom economy. |
By consciously applying these principles, the synthesis of this compound and its analogues can be designed to be not only efficient and high-yielding but also environmentally sustainable.
Advanced Spectroscopic and Chromatographic Characterization of 3 Amino 4 4 Ethoxyphenoxy Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as 3-Amino-4-(4-ethoxyphenoxy)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on both benzene (B151609) rings, the protons of the ethoxy group, the amine protons, and the carboxylic acid proton. The aromatic region would likely display complex splitting patterns due to the substitution on the rings. The ethoxy group should present a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The amine (NH₂) protons might appear as a broad singlet, and the carboxylic acid (COOH) proton as a downfield singlet.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would feature signals for the carboxyl carbon, the aromatic carbons (both protonated and quaternary), and the carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents (amino, phenoxy, and carboxyl groups).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 12.0-13.0 | 168.0-172.0 |
| Aromatic CH | 6.5-8.0 | 110.0-135.0 |
| Aromatic C (quaternary) | - | 120.0-160.0 |
| NH₂ | 4.0-5.0 (broad) | - |
| -OCH₂CH₃ | 4.0-4.2 (quartet) | 63.0-65.0 |
| -OCH₂CH₃ | 1.3-1.5 (triplet) | 14.0-16.0 |
Note: The table above presents predicted chemical shift ranges. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the connectivity between the methyl and methylene protons of the ethoxy group and help in assigning the coupled protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the protonated aromatic carbons and the carbons of the ethoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique would be instrumental in connecting the different fragments of the molecule, for instance, by showing correlations between the protons of one aromatic ring and the carbons of the other through the ether linkage, and by linking the aromatic protons to the carboxyl carbon.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, due to the acidic nature of the carboxylic acid group. High-resolution ESI-MS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Predicted ESI-MS Data
| Ion | Predicted m/z |
| [M+H]⁺ | 274.1074 |
| [M-H]⁻ | 272.0928 |
Note: The predicted m/z values are for the monoisotopic mass.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.
For this compound, key fragmentation pathways could include:
Loss of water (H₂O) from the carboxylic acid group.
Decarboxylation (loss of CO₂).
Cleavage of the ether bond, leading to fragments corresponding to the substituted benzoic acid and ethoxyphenol moieties.
Loss of the ethoxy group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching of the primary amine would be visible as two sharp peaks around 3300-3500 cm⁻¹. A strong absorption band for the C=O of the carboxylic acid would be present around 1680-1710 cm⁻¹. The C-O stretching of the ether and carboxylic acid, as well as C-N stretching, would be found in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be observed.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=C bonds in the benzene rings would be prominent.
Predicted Key Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) | Weak |
| N-H (Amine) | 3300-3500 (two bands) | Moderate |
| C=O (Carboxylic acid) | 1680-1710 | Moderate |
| C=C (Aromatic) | 1450-1600 | Strong |
| C-O (Ether/Acid) | 1000-1300 | Moderate |
Note: The table presents typical frequency ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. The structure of this molecule, featuring a benzoic acid core substituted with an amino group and a phenoxy ether linkage, contains multiple chromophores and an extended system of conjugation that gives rise to a characteristic UV-Vis spectrum.
The primary electronic transitions observed in organic molecules like this are π → π* and n → π*. The aromatic rings (benzoic acid and phenoxy group) and the carboxyl group contain π electrons, and the oxygen and nitrogen atoms possess non-bonding (n) electrons. The benzene ring itself typically exhibits two absorption bands: a strong primary band (E2-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 255 nm.
In this compound, the presence of substituents on the benzene rings significantly influences the absorption maxima (λ_max) and molar absorptivity (ε). The amino group (-NH₂) acts as a potent auxochrome, a group that, when attached to a chromophore, alters both the wavelength and intensity of absorption. As an electron-donating group, it causes a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity). Similarly, the ether linkage (-O-) and the carboxyl group (-COOH) also modify the electronic properties of the aromatic system. The extended conjugation across the diphenyl ether system further shifts the absorption to longer wavelengths.
The expected UV-Vis spectrum of this compound would therefore feature strong absorptions in the UV region. The π → π* transitions, arising from the extensive conjugated system, are expected to be the most prominent. These transitions are typically high-energy and result in intense absorption bands. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are also possible but are generally much weaker in intensity. The solvent polarity can also influence the spectrum; polar solvents may cause shifts in the absorption bands due to interactions with the molecule's ground and excited states.
Table 1: Expected Electronic Transitions and Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λ_max Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl rings, C=O | 200 - 350 | High |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
While specific crystallographic data for this compound is not widely available in public databases, analysis of related structures, such as substituted benzoic acids, allows for a detailed prediction of its solid-state characteristics. The molecule possesses several functional groups capable of forming strong hydrogen bonds, namely the carboxylic acid group (-COOH) and the amino group (-NH₂).
It is highly probable that the carboxylic acid groups would form the classic hydrogen-bonded dimer motif, where two molecules are linked via a pair of O—H···O hydrogen bonds, creating a stable eight-membered ring. This is a very common and robust supramolecular synthon observed in the crystal structures of most carboxylic acids. Additionally, the amino group can act as a hydrogen bond donor, and the ether oxygen and carbonyl oxygen can act as acceptors. This would lead to a complex three-dimensional network where the primary acid-acid dimers are further interconnected by N—H···O hydrogen bonds, linking the molecules into chains, sheets, or more complex architectures.
The conformation of the molecule would be defined by the torsion angles between the two phenyl rings and the plane of the carboxylic acid group. The diphenyl ether linkage is known to be flexible, allowing for a range of conformations. The final solid-state conformation would be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular packing and hydrogen bonding interactions.
Table 2: Predicted Crystallographic Parameters and Intermolecular Interactions
| Parameter | Predicted Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic acids |
| Space Group | P2₁/c or P-1 | High probability for centrosymmetric packing |
| Primary Motif | Carboxylic Acid Dimer | Strong O—H···O hydrogen bonding |
| Secondary Interactions | N—H···O Hydrogen Bonds | Linking dimers into a 3D network |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method for assessing its purity and separating it from potential isomers or impurities.
In a typical RP-HPLC setup for purity analysis, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid and amino groups) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., around 254 nm or its λ_max).
The purity of a sample is determined by injecting a solution and analyzing the resulting chromatogram. The main compound should elute as a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The percentage purity can be calculated based on the relative peak areas, assuming all components have a similar response factor at the detection wavelength.
HPLC is also exceptionally effective for separating isomers, which often have very similar physical and chemical properties. For instance, positional isomers of this compound, where the amino or ethoxy groups are at different positions on the aromatic rings, could be separated. The subtle differences in their polarity would lead to different retention times on the RP-HPLC column, allowing for their resolution and quantification. Method development may involve optimizing the mobile phase composition, pH, and gradient elution profile to achieve baseline separation of all components.
Table 3: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Table 4: Illustrative Data for Purity Assessment by HPLC
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 4.5 | 15,230 | 0.35 | Impurity A |
| 2 | 8.9 | 4,325,600 | 99.50 | This compound |
Structure Activity Relationship Sar Studies of 3 Amino 4 4 Ethoxyphenoxy Benzoic Acid Derivatives
Impact of Substitutions on the Benzoic Acid Moiety
Research on related benzoic acid derivatives demonstrates that the hydrophilic carboxylic acid group and the hydrophobic benzene (B151609) ring create a balance that influences interaction with cell membranes. nih.gov Modifications to this ring can fine-tune this balance. For instance, introducing a methyl group, chloride, or bromide at the meta- and para-positions relative to the carboxyl group in certain benzoic acid analogues has been shown to enhance biological effects. nih.gov Conversely, adding amino or hydroxy groups at these positions can abolish activity. nih.gov
In the context of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activities while significantly increasing antiproliferative effects. nih.gov This suggests that substitutions adjacent to the carboxylic acid can modulate cellular activity without compromising target engagement.
Table 1: Effect of Benzoic Acid Ring Substitution on CK2α Inhibitory Activity
| Compound | Substitution at 3-position | IC50 (CK2α) in µM |
|---|---|---|
| Parent Compound | H | >10 |
| Analogue 1 | 2-Cl-benzyloxy | 0.016 |
| Analogue 2 | 2-F-benzyloxy | 0.014 |
| Analogue 3 | 2-MeO-benzyloxy | 0.015 |
Data synthesized from studies on 4-(thiazol-5-yl)benzoic acid derivatives. nih.gov
This data illustrates that bulky, moderately lipophilic substituents ortho to the primary binding group can lead to a significant increase in potency.
Role of the Amine Group Position and Electronic Nature
Studies on aminobenzoic acid derivatives reveal that this group is a versatile building block for creating a wide range of molecules with diverse biological activities. mdpi.comresearchgate.net In the development of selective SHP1 activators, a 3-amino group on a steroid nucleus was found to form two crucial hydrogen bonds with the target protein, accounting for the potency of the entire series of compounds. nih.gov Similarly, SAR studies on ERK1/2 inhibitors showed that a primary amino group on an ethylamine (B1201723) tail was critical for activity; its modification to a dimethylamine (B145610) derivative abolished activity completely. researchgate.net This highlights the importance of the amine's hydrogen-bonding capacity and its specific electronic nature. Altering the basicity of the amine or converting it to an amide or sulfonamide would drastically change its electronic character and, consequently, its interaction profile.
Influence of the Phenoxy Ether Linkage on Molecular Recognition
In studies of aryloxypropanolamine derivatives, this linkage is a central structural feature. mdpi.com The flexibility of the ether bond allows the two aromatic portions of the molecule to adopt an optimal orientation for binding. This adaptability can be crucial for accommodating the specific topology of a receptor's active site. Furthermore, the phenoxy group itself can participate in hydrophobic interactions, as seen in the binding of some derivatives to SHP1, where the phenoxy group forms a hydrogen bond with one amino acid residue and a hydrophobic interaction with another. nih.gov
Modulation of the Ethoxy Group: Chain Length and Branching Effects
The terminal ethoxy group is situated in a region that often explores a hydrophobic pocket within a target's binding site. Modifications to this group, such as altering the alkyl chain length (e.g., methoxy, propoxy, butoxy) or introducing branching (e.g., isopropoxy), can be used to probe the size and nature of this pocket.
SAR studies of thiazolidinedione-based ERK1/2 inhibitors, which feature a 4-ethoxy-benzylidene moiety, provide relevant insights. nih.gov In this series, the ethoxy group was found to be important for activity. A systematic investigation into the effects of chain length and branching would typically reveal an optimal size for the alkyl group. Lengthening the chain might enhance van der Waals interactions and potency up to a certain point, after which a steric clash with the protein could lead to a sharp decline in activity.
Table 2: Hypothetical Impact of Ethoxy Group Modification on Potency
| Modification | Chain Length | Branching | Expected Potency | Rationale |
|---|---|---|---|---|
| Methoxy | Shorter | None | Potentially lower | Reduced hydrophobic interaction |
| Ethoxy | Reference | None | High | Optimal fit in hydrophobic pocket |
| Propoxy | Longer | None | Potentially higher or lower | May improve binding or cause steric clash |
| Isopropoxy | Same as Propoxy | Yes | Potentially lower | Branching may cause steric hindrance |
This table represents a conceptual SAR progression based on general medicinal chemistry principles observed in related compounds. researchgate.netnih.gov
Stereochemical Considerations in Biological Activity
While 3-Amino-4-(4-ethoxyphenoxy)benzoic acid itself is not chiral, the introduction of substituents or the modification of its side chains can create stereocenters. Stereochemistry often plays a pivotal role in biological activity, as biological targets like enzymes and receptors are chiral and will interact differently with various stereoisomers. nih.govnih.gov
Research into chiral compounds has consistently shown that different enantiomers or diastereomers can have vastly different potencies, metabolic profiles, and even opposing biological effects. malariaworld.org For example, in a study on 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed not necessarily to target binding alone, but to uptake by stereoselective amino acid transporters. nih.gov This underscores that stereochemistry can influence multiple aspects of a molecule's journey to its target. Therefore, if chiral analogues of this compound were to be developed, the separation and individual testing of stereoisomers would be an essential step in the SAR investigation. researchgate.net
Development of Analogues with Enhanced Selectivity or Potency
The primary goal of SAR studies is to guide the rational design of new analogues with improved properties. By synthesizing the information gathered from modifying each part of the this compound scaffold, chemists can develop a pharmacophore model. This model helps in predicting which new structures might exhibit enhanced potency or better selectivity for a specific biological target over others.
For instance, if SAR studies indicate that a larger hydrophobic group is tolerated at the ethoxy position, analogues with butoxy or pentoxy chains could be synthesized. nih.gov If the primary amine is found to be crucial for hydrogen bonding, efforts would focus on maintaining it while modifying other parts of the molecule to improve secondary interactions. mdpi.com Isosteric replacement, such as substituting the benzene ring of the benzoic acid moiety with a heterocycle like pyridine (B92270) or thiophene, could also be explored to alter physicochemical properties and potentially discover novel interactions with the target, as has been successfully demonstrated in other classes of compounds. nih.gov This systematic approach of iterative design, synthesis, and testing allows for the fine-tuning of the molecular structure to achieve the desired biological profile. nih.gov
Biological and Pharmacological Relevance of 3 Amino 4 4 Ethoxyphenoxy Benzoic Acid Scaffolds in Preclinical Research
Exploration of Molecular Targets and Mechanisms of Action
The biological effects of small molecules are intrinsically linked to their interactions with specific molecular targets within the cell. For scaffolds related to 3-amino-4-(4-ethoxyphenoxy)benzoic acid, these interactions can lead to the modulation of enzymes, receptors, and other proteins, thereby influencing cellular signaling and function.
Enzyme Inhibition and Activation Kinetics
Derivatives of benzoic acid have been identified as effective enzyme inhibitors. For instance, benzoic acid itself acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov In one study, the half-maximal inhibitory concentration (IC50) for benzoic acid against tyrosinase was determined to be 119 µM. nih.gov Another related compound, anisic acid (p-methoxybenzoic acid), demonstrated noncompetitive inhibition of tyrosinase with an IC50 value of 0.60 mM and an inhibition constant (Ki) of 0.603 mM. nih.gov These findings suggest that the benzoic acid core, a key feature of the target scaffold, is capable of interacting with and modulating the activity of enzymes. The specific nature and kinetics of this inhibition are influenced by the substitution pattern on the aromatic ring.
| Compound | Enzyme | Inhibition Type | IC50 | Ki |
| Benzoic Acid | Tyrosinase | Competitive | 119 µM | - |
| Anisic Acid | Tyrosinase | Noncompetitive | 0.60 mM | 0.603 mM |
Receptor Binding and Ligand-Gated Ion Channel Modulation
While specific receptor binding data for this compound are scarce, studies on structurally analogous compounds suggest potential interactions with various receptors. For example, a series of tetracyclic imidazoquinoxaline analogs, which are structurally distinct but represent complex heterocyclic systems, have shown high affinity for the benzodiazepine (B76468) receptor, a component of the GABAA chloride ion channel complex. nih.gov The affinity and efficacy of these molecules, ranging from antagonists to partial agonists, highlight the potential for small molecules to modulate ligand-gated ion channels. nih.gov Furthermore, computational docking studies of synthetic retinoic acid analogues with the retinoic acid receptor (RAR) have demonstrated that small structural changes can significantly alter binding modes and receptor subtype selectivity. rsc.org These examples underscore the principle that the specific arrangement of functional groups on a core scaffold dictates its receptor binding profile.
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) by small molecules is an emerging area of drug discovery. nih.govresearchgate.netnih.govresearchgate.net PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules can modulate PPIs through various mechanisms, including orthosteric (direct) inhibition at the interaction interface or allosteric (indirect) modulation by binding to a remote site and inducing a conformational change. nih.govresearchgate.net The surfaces of proteins involved in these interactions often lack the well-defined pockets of traditional drug targets, making the design of small molecule modulators challenging. researchgate.netnih.gov However, "hotspots," which are key residues contributing a significant portion of the binding energy, can serve as targets for small molecule intervention. nih.gov While there is no direct evidence of this compound modulating PPIs, its structural features, including aromatic rings and hydrogen bonding moieties, are common in known PPI modulators.
Signaling Pathway Perturbations
The interaction of small molecules with their molecular targets can lead to perturbations in cellular signaling pathways. Aminobenzoic acid derivatives have been shown to interfere with fundamental cellular processes. For instance, certain aminobenzoic acid derivatives, when charged on tRNA, can obstruct the induced fit mechanism in the catalytic center of the ribosome, thereby inhibiting peptide bond formation. nih.govacs.org This disruption of the ribosome's function highlights a potential mechanism for influencing protein synthesis and, consequently, a wide range of cellular signaling pathways that depend on de novo protein production. The rigid aromatic backbone of these derivatives sterically hinders the necessary conformational changes within the ribosomal peptidyl transferase center. nih.govacs.org
Investigation of Potential Biological Activities in In Vitro Models
In vitro studies are crucial for elucidating the potential biological activities of novel chemical entities. Research on compounds structurally related to this compound has revealed a spectrum of activities, most notably antimicrobial effects.
Antimicrobial Activity against Microbial Pathogens
Derivatives of aminobenzoic acids have demonstrated significant potential as antimicrobial agents. A study on 4-aminobenzoic acid (PABA) derivatives revealed that simple chemical modifications could impart potent antibacterial and antifungal properties. researchgate.netnih.gov For example, Schiff bases derived from PABA exhibited minimum inhibitory concentrations (MICs) as low as 15.62 µM against methicillin-resistant Staphylococcus aureus (MRSA) and ≥ 7.81 µM against various fungal strains. researchgate.netnih.gov
Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar amino-phenyl-acid core. These compounds displayed broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi, including Candida auris. nih.gov The MIC values for these derivatives ranged from 0.5 to 64 µg/mL against a panel of pathogens. nih.gov
The antimicrobial potential of the 4-ethoxyphenoxy moiety is suggested by the activity of related compounds. For instance, 2-hydroxy-4-methoxybenzaldehyde, a component of an essential oil, exhibited antimicrobial activity against a range of bacteria and fungi with MIC values between 80 µg/mL and 300 µg/mL. nih.gov
The following table summarizes the antimicrobial activities of various compounds structurally related to the this compound scaffold.
| Compound Class | Microbial Pathogen | Minimum Inhibitory Concentration (MIC) |
| 4-Aminobenzoic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | from 15.62 µM |
| 4-Aminobenzoic acid derivatives | Fungal strains | ≥ 7.81 µM |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria | 8–64 µg/mL |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5–64 µg/mL |
| 2-Hydroxy-4-methoxybenzaldehyde | Bacteria and Fungi | 80–300 µg/mL |
These findings collectively suggest that the this compound scaffold is a promising starting point for the development of new antimicrobial agents. The combination of the aminobenzoic acid core with a substituted phenoxy group offers a versatile platform for chemical modification to optimize potency and spectrum of activity.
Anti-inflammatory Efficacy in Cellular Systems
Derivatives built upon the broader phenoxy-aminobenzoic acid framework have demonstrated notable anti-inflammatory properties in various in vitro cellular models. The mechanism of action often involves the modulation of key inflammatory pathways and enzymes.
For instance, a series of 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives were synthesized and evaluated as in vitro inhibitors of 3α-hydroxysteroid dehydrogenase, an enzyme whose inhibition is predictive of potential anti-inflammatory activity in vivo. nih.gov Certain compounds in this series proved to be approximately 3.5 times more active than the reference drug, acetylsalicylic acid. nih.gov
Studies on other amino acid derivatives have shown that they can exert anti-inflammatory effects by targeting fundamental signaling pathways. In experiments using the human monocytic leukemia cell line THP-1, amino acids such as cysteine and histidine significantly reduced the activation of nuclear factor-κB (NF-κB) stimulated by tumor necrosis factor-α (TNF-α). nih.gov This inhibition of NF-κB, a critical transcription factor in the inflammatory response, subsequently suppressed the expression of intracellular adhesion molecule-1 (ICAM-1) and the production of the pro-inflammatory chemokine interleukin-8 (IL-8). nih.gov
Furthermore, research into other related phenolic structures, such as the phenylpropanoid compound 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has elucidated similar mechanisms. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, HHMP was found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This effect was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, achieved by blocking the activation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These findings collectively suggest that the 3-amino-4-phenoxybenzoic acid scaffold is a promising template for developing novel anti-inflammatory agents that act by modulating critical cellular inflammatory cascades.
Antineoplastic Effects in Cancer Cell Lines
The 3-amino-4-phenoxybenzoic acid core and its analogues have been a focal point in the development of novel antineoplastic agents. Preclinical studies have documented the cytotoxic and anti-proliferative effects of these compounds against a variety of human cancer cell lines, operating through diverse mechanisms of action, including the induction of apoptosis.
For example, a series of novel derivatives based on a 3-amino-4-hydroxy-benzenesulfonamide scaffold were evaluated for their activity on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Similarly, conjugates of 4-(4-aminophenoxy)-3-methoxybenzoic acid with 1,2,3-triazole-amino acid moieties were assessed for their anti-proliferative activity against human breast (MCF-7) and liver (HepG2) cancer cells. mdpi.com
In another study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were shown to exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.gov The most promising compounds from this series effectively reduced cancer cell viability and suppressed cell migration in vitro, while also demonstrating favorable cytotoxicity profiles against noncancerous Vero cells. nih.gov
Research on a series of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which share an aminobenzoic ester feature, also revealed significant antineoplastic potential. mdpi.com Several compounds demonstrated noteworthy cytotoxicity against MCF-7 and HepG-2 cancer cell lines. mdpi.com Further investigation into the mechanism of a lead compound from this series confirmed its ability to induce apoptosis in MCF-7 cells, with flow cytometry analysis showing a significant increase in both early and late apoptotic cell populations following treatment. mdpi.com
The table below summarizes the cytotoxic activity of selected analogue compounds against various cancer cell lines, as reported in preclinical research.
| Compound Scaffold | Cancer Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative | A549 (Lung) | Reduces cell viability by 50% | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4) | MCF-7 (Breast) | 23.2 µM | mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung) | 2.47 µM | mdpi.com |
| 2-amino-1,4-naphthoquinone-benzamide derivative (Compound 5e) | MDA-MB-231 (Breast) | Potent Cytotoxicity | nih.gov |
Metabolic Modulatory Effects (e.g., SGLT2 inhibition)
While the 3-amino-4-phenoxybenzoic acid scaffold has been investigated for various biological activities, its role as a modulator of metabolic pathways, specifically as an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is not well-established in the current scientific literature. SGLT2 inhibitors represent a significant class of therapeutic agents, primarily used in the management of type 2 diabetes, which act by blocking glucose reabsorption in the kidneys. nih.gov
However, research into structurally related 3-phenoxybenzoic acid derivatives has explored their potential to influence other metabolic targets. A study investigating these derivatives found that certain compounds, notably 2-cyanoprop-2-yl 3-phenoxybenzoate, exhibited agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ) and could also activate glucokinase. researchgate.net These targets are crucial in regulating glucose and lipid metabolism. The same study concluded that the tested compounds did not have an inhibitory effect on dipeptidyl peptidase-4 (DPP-4), another key target in diabetes therapy. researchgate.net
Although direct evidence linking the this compound structure to SGLT2 inhibition is lacking, the demonstrated activity of related phenoxybenzoic acid derivatives on other metabolic receptors like PPARγ suggests that this chemical class has the potential to be developed into modulators of various metabolic pathways. researchgate.net Further research, including structural optimization and screening, would be necessary to determine if analogues of this scaffold could be designed to selectively inhibit SGLT2 or other metabolic enzymes and transporters.
Other Emerging Bioactivities and Therapeutic Hypotheses
Beyond the realms of inflammation and oncology, scaffolds related to 3-amino-4-phenoxybenzoic acid are being explored for novel therapeutic applications, highlighting the versatility of this chemical structure.
One of the most distinct emerging applications is in the field of cardiac bioengineering. A conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been synthesized and investigated as a potential therapy for cardiac arrhythmia. scholaris.caproquest.com Following a myocardial infarction, nonconductive scar tissue can disrupt the heart's electrical signaling, leading to arrhythmias. scholaris.ca The PAMB-G hydrogel was developed to be injected into the infarct region to restore electrical conductivity and re-synchronize myocardial contraction. scholaris.caproquest.com Preclinical studies have shown that this biomaterial is non-cytotoxic to cardiomyocytes and stem cells. scholaris.ca
In addition to this application, derivatives of benzoic acid have been investigated for other bioactivities. Some studies have explored their potential as anti-sickling agents for the management of sickle cell disease, with structure-activity relationship analyses indicating that a phenyl core with hydrophilic substituents is crucial for activity. iomcworld.comresearchgate.net Furthermore, certain 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives have been reported to possess antibacterial properties. nih.gov These varied findings underscore the broad therapeutic potential of the core scaffold and support the hypothesis that its derivatives could be developed for a wide range of diseases.
In Vivo Pharmacological Studies in Preclinical Animal Models
The therapeutic potential of compounds structurally related to this compound has been substantiated through efficacy assessments in various preclinical animal models of disease. These in vivo studies provide crucial validation for the biological activities observed in cellular systems.
In the context of inflammation, a novel para-aminobenzoic acid derivative, DAB-2-28, demonstrated significant anti-inflammatory activity in a carrageenan-induced acute inflammation mouse model. conicet.gov.ar This validation in a classic animal model confirms the therapeutic potential for this class of compounds in inflammatory conditions.
For antineoplastic activity, several in vivo studies have shown promising results. The efficacy of an ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative was evaluated in an in vivo solid tumor model. mdpi.com Treatment with the compound resulted in a significant 26.6% reduction in tumor mass, indicating its potential as an antitumor agent. mdpi.com In another study focusing on bladder cancer, the aforementioned derivative DAB-2-28 was found to be more efficient than its parent compound at inhibiting tumor development in a subcutaneously implanted murine bladder cancer model. conicet.gov.ar Furthermore, preclinical evaluation of a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated that it could significantly retard the growth of human breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. nih.gov
The anti-inflammatory effects of related compounds have also been demonstrated in non-mammalian models. The phenylpropanoid HHMP was shown to significantly suppress LPS-induced nitric oxide generation in a zebrafish larvae model, providing further in vivo evidence of its anti-inflammatory action. nih.gov
| Compound Scaffold/Derivative | Animal Model | Disease | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| para-Aminobenzoic acid derivative (DAB-2-28) | Mouse | Carrageenan-Induced Acute Inflammation | Exhibited significant anti-inflammatory activity | conicet.gov.ar |
| para-Aminobenzoic acid derivative (DAB-2-28) | Mouse (Murine Bladder Cancer) | Cancer | Efficiently inhibited tumor development | conicet.gov.ar |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | Mouse (Solid Tumor) | Cancer | 26.6% reduction in tumor mass | mdpi.com |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole prodrug | Mouse (Xenograft) | Breast & Ovarian Cancer | Significantly retarded tumor growth | nih.gov |
| Phenylpropanoid (HHMP) | Zebrafish Larvae | LPS-Induced Inflammation | Suppressed nitric oxide generation | nih.gov |
Pharmacodynamic biomarkers are essential for demonstrating that a therapeutic agent is engaging its intended target and eliciting a biological response in vivo. In preclinical studies of compounds related to the 3-amino-4-phenoxybenzoic acid scaffold, several such biomarkers have been evaluated to elucidate their mechanisms of action.
In the in vivo study of the anti-inflammatory and antitumor agent DAB-2-28, researchers assessed its effect on key inflammatory enzymes. conicet.gov.ar Following activation with IFNγ and LPS, peritoneal macrophages from treated animals showed that DAB-2-28 efficiently inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), confirming its mechanism of action in a relevant biological context. conicet.gov.ar
Compound Disposition and Metabolic Fate in Model Organisms
The disposition and metabolic fate of xenobiotics, including therapeutic candidates like this compound, are critical aspects of preclinical research. While specific in vivo studies on this compound are not extensively available in the public domain, the metabolic pathways can be inferred from research on structurally related compounds, such as aromatic amines, phenoxy acids, and benzoic acid derivatives. The following sections detail the anticipated disposition and metabolic profile of this compound in model organisms based on established metabolic pathways for its constituent chemical moieties.
The metabolic activation of aromatic amines, a key structural feature of the compound, often involves N-hydroxylation of the exocyclic amine group. This process can lead to the formation of reactive intermediates. The biotransformation of aromatic amines is largely carried out by cytochrome P450 (P450) enzymes. While oxidation of the exocyclic amine group can produce genotoxic arylhydroxylamine metabolites, oxidation of the aromatic rings generally leads to detoxified metabolites.
For compounds containing a benzoic acid moiety, a common metabolic pathway is conjugation. For instance, in rats, a major metabolite of 2-[3'-(2"-quinolyl-methoxy)phenylamino]benzoic acid was identified as its O-ester β-glucuronide. nih.gov This suggests that the carboxylic acid group of this compound is a likely site for phase II conjugation reactions. Such reactions increase the water solubility of the compound, facilitating its excretion. In rats, biliary excretion of the glucuronide conjugate has been shown to be a significant elimination pathway for some benzoic acid derivatives, with very low renal excretion. nih.gov
The phenoxy moiety may also be a site of metabolism. In preclinical species, a compound containing a difluorophenoxy-phenyl group was metabolized via oxidation and phase II glucuronidation pathways. nih.gov This indicates that the phenoxy ring of this compound could undergo hydroxylation, followed by conjugation.
Based on studies of related compounds, it is anticipated that after oral administration, this compound would be absorbed from the gastrointestinal tract. The distribution is likely to be influenced by its physicochemical properties, with potential concentration in the liver, where a significant portion of its metabolism would occur. nih.gov The primary routes of metabolism are expected to involve oxidation of the aromatic rings and the amino group, as well as glucuronide conjugation of the carboxylic acid. The resulting metabolites would then be excreted, primarily via the bile and feces.
Hypothetical Pharmacokinetic Parameters in Rats
The following table presents hypothetical pharmacokinetic parameters for this compound in rats, extrapolated from data on structurally similar compounds. These values are intended to be illustrative of a potential pharmacokinetic profile.
| Parameter | Value | Description |
| Oral Bioavailability (F%) | Moderate (e.g., ~60%) | The fraction of an orally administered dose that reaches systemic circulation. |
| Plasma Half-life (t½) | Moderate (e.g., 7-9 hours) | The time required for the plasma concentration of the drug to decrease by half. |
| Systemic Plasma Clearance (CLp) | Low (e.g., 3-6 mL/min/kg) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | Moderate | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Major Excretion Route | Biliary | The primary pathway for elimination of the drug and its metabolites from the body. |
Applications of 3 Amino 4 4 Ethoxyphenoxy Benzoic Acid As a Versatile Chemical Intermediate
Use in the Synthesis of Complex Organic Molecules and Heterocycles
The reactivity of the amino and carboxylic acid groups on the benzene (B151609) ring makes 3-Amino-4-(4-ethoxyphenoxy)benzoic acid a versatile precursor for a variety of complex organic structures. The amino group can readily participate in reactions to form new carbon-nitrogen bonds, which is fundamental in organic synthesis.
One common application for aromatic amines is the synthesis of Schiff bases (or azomethines) through condensation with aldehydes or ketones. Research on related compounds shows that 3-aminobenzoic acid reacts with various substituted benzaldehydes to form these Schiff bases. researchgate.net Similarly, (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid, a Schiff base, was synthesized from 3-carboxyaniline (3-aminobenzoic acid) and 3-ethoxysalicylaldehyde. nih.gov These reactions highlight the potential of the amino group in this compound to be used in forming imine linkages, which are pivotal in the synthesis of various heterocyclic compounds and as intermediates for further chemical transformations.
Furthermore, analogous compounds serve as crucial starting materials in the biosynthesis and total synthesis of natural products. For instance, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is a known precursor in the assembly of Asukamycin, a member of the manumycin family of antibiotics. researchgate.net This suggests that this compound could potentially be explored as a synthetic building block for creating novel analogues of biologically active molecules.
Building Block in Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. These libraries are then screened for desired biological activity. The structure of this compound is well-suited for this purpose, as its multiple functional groups provide points for diverse modifications.
The utility of a similar compound, 3-amino-5-hydroxybenzoic acid, as a core scaffold in combinatorial synthesis has been demonstrated. nih.gov In that work, a library of over 2000 compounds was prepared using solid-phase techniques where the benzoic acid group served as the attachment point to a resin, while the amino and hydroxy groups were variably substituted. nih.gov This "split/combine" method allows for the efficient creation of a vast array of compounds.
Given its structure, this compound could be employed in a similar fashion. The carboxylic acid can be anchored to a solid support, and the amino group can be acylated, alkylated, or used in other coupling reactions with a wide range of building blocks. This approach enables the high-throughput synthesis of novel compound libraries for screening in drug discovery and materials science.
| Synthesis Technique | Core Molecule Example | Key Features | Application |
| Solid-Phase Combinatorial Synthesis | 3-amino-5-hydroxybenzoic acid | Core scaffold with multiple functional groups for diversification; Carboxylic acid used as anchor to resin. nih.gov | Generation of large, non-peptide small-molecule libraries for screening. nih.gov |
| High-Throughput Synthesis | This compound (potential) | Trifunctional nature allows for diverse and rapid modifications at the amino and carboxylic acid sites. | Discovery of new materials and biologically active compounds. |
Precursor for the Development of Advanced Materials and Functional Polymers
A significant application for aminobenzoic acid derivatives with ortho-substituted functional groups (like the amino and phenoxy groups in the target molecule) is in the synthesis of high-performance polymers. Specifically, compounds analogous to this compound are key monomers for producing polybenzoxazoles (PBOs).
PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high mechanical strength, and low dielectric constants. researchgate.net The synthesis of PBOs often involves the polycondensation of monomers containing both o-aminophenol and carboxylic acid functionalities. researchgate.netresearchgate.net Research has shown that 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is a critical precursor for thermostable bioplastics and can be used to produce poly(2,5-benzoxazole). researchgate.netnih.govaiche.org Bio-based PBOs derived from 3,4-AHBA exhibit ultrahigh thermal resistance with decomposition temperatures over 400 °C and glass transition temperatures over 170 °C. researchgate.net
Similarly, a conductive biomaterial, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been synthesized and evaluated for medical applications, demonstrating the versatility of this class of monomers. scholaris.ca The structural arrangement of this compound is analogous to these PBO precursors, making it a prime candidate for developing novel functional polymers with potentially tailored properties, such as improved solubility or modified liquid crystalline behavior, conferred by the larger ethoxyphenoxy group.
| Polymer Precursor | Resulting Polymer Type | Key Polymer Properties | Reference |
| 3-amino-4-hydroxybenzoic acid (3,4-AHBA) | Polybenzoxazole (PBO) | Ultrahigh thermal resistance (T10 > 400 °C), high mechanical strength, liquid crystalline behavior. researchgate.net | researchgate.net |
| 3-amino-4-hydroxybenzoic acid hydrochloride | Poly(2,5-benzoxazole) (ABPBO) | High-temperature organic polymer with a low dielectric constant. researchgate.net | researchgate.net |
| 3-amino-4-methoxybenzoic acid | Poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G) | Conductive biomaterial. scholaris.ca | scholaris.ca |
Role in Industrial Chemical Syntheses and Fine Chemical Production
In the broader chemical industry, substituted aminobenzoic acids serve as important intermediates in the production of fine chemicals, including dyes, pigments, and other specialty materials. For example, 3-amino-4-hydroxybenzoic acid is a key intermediate in the synthesis of certain azo and thioxine dyes. google.com Likewise, the related compound 3-amino-4-methoxybenzanilide (B94723) is an important intermediate for organic pigments such as Pigment Red 146 and 176. google.com
The production of these intermediates often involves multi-step chemical syntheses. Patents describe the preparation of 3,4-AHBA starting from 3-nitro-4-chlorobenzoic acid, which undergoes nucleophilic substitution followed by reduction of the nitro group. google.com An alternative and more environmentally friendly approach for producing 3,4-AHBA is through microbial fermentation using engineered strains of Corynebacterium glutamicum or E. coli. nih.govaiche.org These biotechnological routes are of growing interest for producing bio-based aromatic compounds from renewable resources. nih.gov
Given these industrial precedents, this compound can be classified as a valuable fine chemical intermediate. Its synthesis would likely follow established synthetic pathways for substituted aromatic compounds, and it could be used to create novel dyes, pigments, or other functional materials where its specific substitution pattern imparts desired properties.
Future Directions and Interdisciplinary Research Opportunities
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.goveaspublisher.com For a compound like 3-Amino-4-(4-ethoxyphenoxy)benzoic acid, these technologies can significantly accelerate its development pipeline.
Key Applications of AI/ML:
De Novo Design: Generative AI models can design novel derivatives of the core structure of this compound with optimized properties. nih.gov Techniques like variational autoencoders (VAEs) and generative adversarial networks (GANs) can be employed to generate new chemical entities with enhanced efficacy and safety profiles. nih.gov
Property Prediction: AI/ML algorithms can predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of new derivatives. easpublisher.com This predictive capability allows for the early-stage filtering of unpromising candidates, saving time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning tools like Random Forest (RF) and Support Vector Machines (SVM), can be used to predict the biological activity of novel compounds. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules that are likely to interact with a specific biological target. nih.gov This can help in identifying potential therapeutic targets for this compound and its analogs.
Table 1: AI and Machine Learning Models in Drug Discovery
| Model Type | Application in Compound Design | Potential Benefit for this compound Derivatives |
| Graph Neural Networks (GNNs) | Learning directly from the molecular graph structure to predict properties. easpublisher.com | More accurate prediction of bioactivity and physicochemical properties based on its unique structure. |
| Variational Autoencoders (VAEs) | Generating novel molecular structures by learning a compressed representation of known molecules. easpublisher.comnih.gov | Design of a focused library of novel derivatives with potentially improved therapeutic characteristics. |
| Generative Adversarial Networks (GANs) | Creating new molecules that are indistinguishable from real, active compounds for a specific target. nih.gov | Generation of highly specific and potent analogs for targeted therapeutic areas. |
| Support Vector Machines (SVM) | Classifying compounds as active or inactive based on their molecular descriptors. nih.govacs.org | Efficiently screening virtual libraries to identify promising candidates for further investigation. |
| Random Forest (RF) | Building a multitude of decision trees to improve predictive accuracy for activity and property prediction. nih.govacs.org | Robust prediction of various endpoints, including efficacy and potential off-target effects. |
Exploration of Novel Therapeutic Areas for Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a versatile scaffold with a wide range of documented biological activities. preprints.orgbenthamscience.com This suggests that this compound could be a promising candidate for various therapeutic applications.
Potential Therapeutic Areas:
Oncology: Many benzoic acid derivatives have demonstrated significant anticancer potential. preprints.orgbenthamscience.com Future research could investigate the cytotoxic effects of this compound against various cancer cell lines.
Neurodegenerative Diseases: Some derivatives have been explored as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase. sci-hub.senih.gov The unique structure of this compound may offer novel interactions with neurological targets.
Inflammatory Conditions: The anti-inflammatory properties of phenolic compounds are well-established. nih.gov Given its phenoxy moiety, this compound could be investigated for its potential to modulate inflammatory pathways.
Infectious Diseases: The core benzoic acid structure is found in some antimicrobial agents. preprints.org Screening for antibacterial and antifungal activity could open new avenues for this compound.
Table 2: Investigated Therapeutic Areas for Benzoic Acid Derivatives
| Therapeutic Area | Examples of Investigated Activities | Relevance to this compound |
| Cancer | Anticancer activity against various cell lines, targeting molecular pathways involved in cell proliferation. preprints.orgbenthamscience.com | The compound could be screened for its potential as a novel anticancer agent. |
| Alzheimer's Disease | Inhibition of acetylcholinesterase and human carbonic anhydrases, which are targets for Alzheimer's treatment. sci-hub.senih.gov | Its structure could be optimized to target enzymes and receptors involved in neurodegeneration. |
| Cardiovascular Diseases | Modulation of oxidative stress and inflammation associated with cardiovascular conditions. nih.gov | Potential to be explored for cardioprotective effects. |
| Microbial Infections | Some derivatives possess antibacterial and antifungal properties. preprints.org | Could be a starting point for the development of new antimicrobial agents. |
Development of Advanced Delivery Systems for Related Compounds
The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as poor solubility and bioavailability. nih.govnih.gov Advanced delivery systems can overcome these limitations. For phenolic compounds, which are structurally related to this compound, various delivery strategies have been explored.
Types of Advanced Delivery Systems:
Lipid-Based Systems: Liposomes, solid lipid nanoparticles, and nanoemulsions can encapsulate hydrophobic compounds, improving their solubility and stability. nih.govmdpi.com
Polymer-Based Systems: Biodegradable polymers can be used to create nanoparticles, micelles, and hydrogels for controlled and targeted drug release. nih.gov
Protein-Based Nanoparticles: These systems offer biocompatibility and the potential for targeted delivery to specific tissues or cells. nih.gov
Table 3: Advanced Delivery Systems for Phenolic Compounds
| Delivery System | Description | Potential Advantages for Related Compounds |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. nih.govencyclopedia.pub | Improved bioavailability, protection from degradation, and potential for targeted delivery. mdpi.com |
| Nanoparticles (Polymeric) | Solid colloidal particles made from natural or synthetic polymers, where the drug is dissolved, entrapped, or encapsulated. nih.gov | Controlled release, improved stability, and the ability to overcome biological barriers. |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for solubilizing lipophilic drugs. researchgate.net | Enhanced drug solubility and absorption. |
| Micelles | Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. nih.gov | Effective for the delivery of poorly water-soluble drugs. |
Collaborative Research Initiatives Across Synthetic, Computational, and Biological Disciplines
The complexity of modern drug discovery necessitates a multidisciplinary approach. The successful development of this compound will depend on the synergy between different scientific fields.
Synthetic Chemistry: Organic chemists are essential for the synthesis of the parent compound and its derivatives, as well as for developing scalable and efficient synthetic routes. youtube.com
Computational Chemistry: Computational chemists can use molecular modeling and simulations to predict the compound's properties, understand its mechanism of action at the molecular level, and guide the design of new analogs. acs.orgresearchgate.net
Biology and Pharmacology: Biologists and pharmacologists are crucial for evaluating the biological activity of the compound in vitro and in vivo, determining its efficacy, and elucidating its mechanism of action. youtube.com
Fostering collaborations between academic research groups and industry partners can also accelerate the translation of basic research into clinical applications. ucmerced.edu Such partnerships can provide access to specialized expertise, resources, and infrastructure that may not be available in a single institution.
Q & A
Q. How can the synthesis of 3-amino-4-(4-ethoxyphenoxy)benzoic acid be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise modifications:
- Coupling Reactions : Utilize Ullmann or Buchwald-Hartwig coupling to introduce the 4-ethoxyphenoxy group to the benzoic acid core. Reaction temperatures (80–120°C) and palladium catalysts (e.g., Pd(OAc)₂) significantly impact yield .
- Amination : Protect the amino group during synthesis using tert-butoxycarbonyl (Boc) to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) ensures final product integrity .
- Purification : Column chromatography (silica gel, hexane/EtOH gradient) followed by recrystallization in ethanol achieves >95% purity .
Table 1 : Comparative Yields Under Different Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | 100 | DMF | 78 |
| CuI/Phenanthroline | 120 | Toluene | 65 |
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.8 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and carboxylic acid protons (δ 12.5–13.0 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 318.12) and detects impurities .
- FT-IR : Carboxylic acid C=O stretch (~1680 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) validate functional groups .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer :
- Storage Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the amino group and hydrolysis of the ethoxy moiety .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) to detect degradation products. Shelf life is typically 6–12 months under optimal conditions .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of derivatives of this compound?
- Methodological Answer :
- Ferroptosis Induction : Derivatives like ethyl 3-amino-4-(cyclohexylamino)benzoate inhibit glutathione peroxidase 4 (GPX4), triggering lipid peroxidation. Use fluorescent probes (C11-BODIPY) to quantify reactive oxygen species (ROS) in cell lines (e.g., HT-1080) .
- Enzyme Inhibition : Design assays with purified enzymes (e.g., cyclooxygenase-2) to measure IC₅₀ values. Competitive inhibition is common due to structural mimicry of substrate binding sites .
Q. How can contradictions in reported biological data for similar benzoic acid derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity). Variables like cell passage number, serum concentration, and assay timeframes (24h vs. 48h) often explain discrepancies .
- Structural-Activity Relationships (SAR) : Computational modeling (e.g., DFT for electron density maps) identifies critical substituents. For example, electron-withdrawing groups on the phenoxy ring enhance anti-inflammatory activity .
Q. What strategies are effective for synthesizing Schiff base complexes with this compound?
- Methodological Answer :
- Reaction Design : React this compound with aldehydes (e.g., 3-hydroxybenzaldehyde) in ethanol under reflux (4h, 80°C). Acetic acid catalyzes imine formation .
- Metal Coordination : Add metal salts (NiCl₂, ZnSO₄) post-Schiff base formation. Characterize complexes via UV-Vis (d-d transitions at 400–500 nm) and cyclic voltammetry to assess redox behavior .
Table 2 : Example Metal Complex Properties
| Metal Ion | λmax (nm) | Stability Constant (log K) |
|---|---|---|
| Ni(II) | 465 | 12.3 |
| Zn(II) | 420 | 9.8 |
Data Contradiction Analysis
Q. Why do different studies report varying optimal temperatures for coupling reactions?
- Methodological Answer : Discrepancies arise from catalyst systems and solvent polarity:
- Palladium Catalysts : Higher temperatures (100–120°C) are needed for Pd-based systems in polar solvents (DMF) to stabilize intermediates .
- Copper Catalysts : Lower temperatures (80–100°C) suffice in non-polar solvents (toluene) due to faster oxidative addition .
- Resolution : Pre-screen solvents and catalysts via Design of Experiments (DoE) to identify optimal conditions for specific substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
